2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro-
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Overview
Description
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is a chlorinated heterocyclic compound with the molecular formula C9H10Cl4N2 and a molecular weight of 288. This compound is part of the pyridine family, which is known for its significant role in organic chemistry, biochemistry, and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- typically involves the chlorination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and dechlorinated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- involves its interaction with various molecular targets. The electron-deficient nature of the chlorinated pyridine ring makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pentachloropyridine
- Tetrachloropyridine
- Trichloropyridine
Uniqueness
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is unique due to its specific substitution pattern and the presence of the N-butyl group, which imparts distinct chemical and biological properties compared to other chlorinated pyridines. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10Cl4N2 |
---|---|
Molecular Weight |
288.0 g/mol |
IUPAC Name |
N-butyl-3,4,5,6-tetrachloropyridin-2-amine |
InChI |
InChI=1S/C9H10Cl4N2/c1-2-3-4-14-9-7(12)5(10)6(11)8(13)15-9/h2-4H2,1H3,(H,14,15) |
InChI Key |
KUHPJFOLZMGVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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